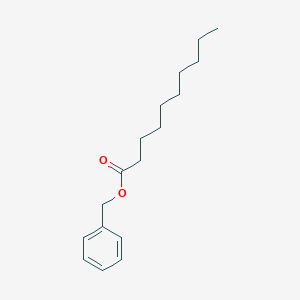
Benzyl decanoate
Cat. No. B484884
Key on ui cas rn:
42175-41-7
M. Wt: 262.4g/mol
InChI Key: ZSAYVPCIKVBDRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04780542
Procedure details


A solution of 1.722 g. (0.01 mole) of decanoic acid and 1.5 ml triethylamine in 25 ml water was prepared by warming on a water bath. The solution was rapidly cooled in an ice-salt bath while stirring. After the temperature of about -2° C. was reached, 1.0 ml. ethyl chloroformate was slowly added along with about 2 g. of crushed ice. Stirring was continuted for an additional hour (internal temperature was maintained) between 0 and -2° C.). Finally 1.5 ml. benzyl alcohol was added. Stirring of the reaction mixture was continued for 1/2 hour on a 60° water bath. After cooling, the ester was extracted twice by 30 ml ether, washed with sodium, bicarbonate solution then with water. After drying and evaporation of the solvent, the ester was distilled under reduced pressure to give 2.574 g. (99% yield) of benzyldecanoate. B.P. 208-210/15 mm. Anal. Calcd. for C17H26O2 :c, 77.82; H, 9.98. Found: C, 77.69; H, 10.03.




Name

Name
Yield
99%
Identifiers


|
REACTION_CXSMILES
|
C(N([CH2:6][CH3:7])CC)C.Cl[C:9]([O:11][CH2:12][CH3:13])=[O:10].[CH2:14](O)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.[OH2:22]>>[C:12]([OH:22])(=[O:11])[CH2:13][CH2:19][CH2:20][CH2:15][CH2:16][CH2:17][CH2:18][CH2:6][CH3:7].[CH2:12]([O:11][C:9](=[O:10])[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:15][CH2:14][CH2:6][CH3:7])[C:13]1[CH:19]=[CH:20][CH:15]=[CH:16][CH:17]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=O)OCC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
while stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by warming on a water bath
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was rapidly cooled in an ice-salt bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the temperature of about -2° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
Stirring
|
WAIT
|
Type
|
WAIT
|
|
Details
|
was continuted for an additional hour
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
(internal temperature was maintained) between 0 and -2° C.)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
Stirring of the reaction mixture
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the ester was extracted twice by 30 ml ether
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with sodium, bicarbonate solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After drying
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporation of the solvent
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the ester was distilled under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give 2.574 g
|
Outcomes


Product
Details
Reaction Time |
0.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCCCCCC)(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.01 mol |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)OC(CCCCCCCCC)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 99% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
